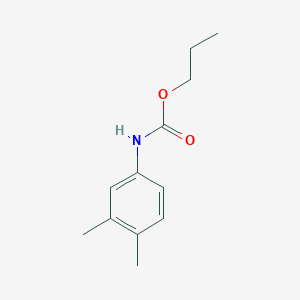
N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methoxy, methoxymethyl, and methylthio groups, as well as a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and benzenesulfonamides. Key steps in the synthesis may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methoxy, methoxymethyl, and methylthio groups are introduced through nucleophilic substitution or other suitable reactions.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrimidine with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy and methoxymethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could yield a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-6-(methylthio)nicotinaldehyde
- 5-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Uniqueness
N-(5-Methoxy-6-(methoxymethyl)-2-(methylthio)-4-pyrimidinyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
201138-77-4 |
|---|---|
Molecular Formula |
C15H19N3O4S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[5-methoxy-6-(methoxymethyl)-2-methylsulfanylpyrimidin-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-10-5-7-11(8-6-10)24(19,20)18-14-13(22-3)12(9-21-2)16-15(17-14)23-4/h5-8H,9H2,1-4H3,(H,16,17,18) |
InChI Key |
NLYNXVIIMKLYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2OC)COC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





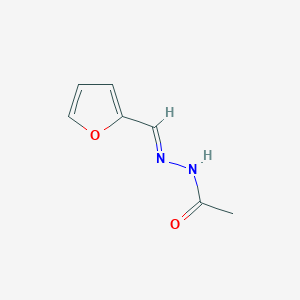


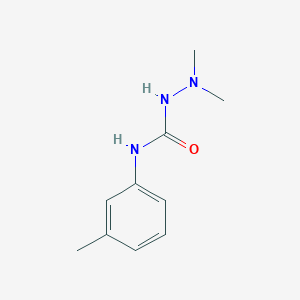
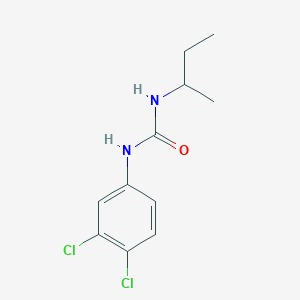
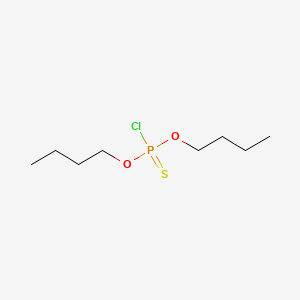
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)


